molecular formula C10H13NO2 B8774856 N-Isopropylbenzo[d][1,3]dioxol-5-amine CAS No. 10368-14-6

N-Isopropylbenzo[d][1,3]dioxol-5-amine

Cat. No. B8774856
M. Wt: 179.22 g/mol
InChI Key: TYCLZWSARRVFGY-UHFFFAOYSA-N
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Patent
US06465472B1

Procedure details

To a solution of 3,4-(methylenedioxy)aniline (9.0 g), and 2-iodopropane (5.9 ml) in methanol (100 mL) was added triethylamine (8.2 mL). The mixture was refluxed for 50 h, and then concentrated in vacuo. The residue was taken with 1:1 hexane/EtOA (180 mL), washed with water and brine, dried over Na2SO4. The solvent was removed in vacuo and the residue was purified by chromatography (3:1 hexane/EtOAc) to yield the title compound as an oil (10.1 g, 85%). 1H NMR (CDCl3): 6.64 (d, J=8.3, 1H), 6.23 (d, J=2.2, 1H), 6.03 (dd, J=2.2, 8.3, 1H), 5.85 (s, 2H), 3.51 (m, 1H), 3.19 (br s, 1H), 1.18 (d, J=6.1, 6H).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:10][C:9]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[O:2]1.I[CH:12]([CH3:14])[CH3:13].C(N(CC)CC)C>CO>[CH:12]([NH:6][C:5]1[CH:7]=[CH:8][C:9]2[O:10][CH2:1][O:2][C:3]=2[CH:4]=1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Name
Quantity
5.9 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
8.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 50 h
Duration
50 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (3:1 hexane/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)NC1=CC2=C(C=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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